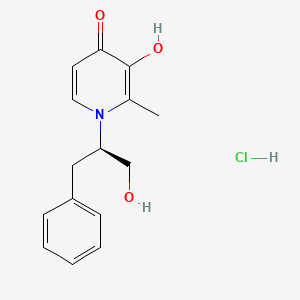![molecular formula C12H7F3O4 B2661586 5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid CAS No. 638160-01-7](/img/structure/B2661586.png)
5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as furoic acids . These are organic compounds containing a furoic acid moiety, with a structure characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom .
Synthesis Analysis
The synthesis of this compound involves a mixture of 230 mg (1.05 mmol) of intermediate 5- (4-trifluoromethoxy) phenyl) furan-2-carboxylic acid, 180 mg (1.33 mmol) of HOBt was weighed into 5 mL of anhydrous DMF . Then 210 mg (1.35 mmol) of EDC was added dropwise at room temperature for about 1 hour . The reaction was stirred at room temperature overnight .Molecular Structure Analysis
The molecular formula of this compound is C12H7F3O4 . The InChI code is 1S/C12H7F3O4/c13-12(14,15)19-8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.18 . It has a high GI absorption and is BBB permeant . It is a CYP1A2 and CYP2C19 inhibitor . The compound is moderately soluble .Applications De Recherche Scientifique
Biobased Building Blocks for Pharmaceuticals and Polymers
Furan carboxylic acids, including derivatives of 5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid, are recognized as promising biobased building blocks in the pharmaceutical and polymer industries. Research demonstrates controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), a key renewable platform chemical, leveraging enzyme cascade systems. These methodologies highlight the potential of such compounds in developing sustainable materials and chemicals (Hao‐Yu Jia et al., 2019).
Catalysts in Chemical Syntheses
5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid and its related furan compounds serve as crucial intermediates in catalytic syntheses, contributing to the efficient production of valuable chemicals. Studies on enzymatic and chemical catalysis processes reveal the conversion of HMF into furan-2,5-dicarboxylic acid (FDCA), a key bio-based monomer for polymer production. These reactions underscore the role of furan derivatives in facilitating eco-friendly and efficient chemical transformations (W. Dijkman et al., 2014).
Advancements in Green Chemistry
The exploration of sustainable routes for synthesizing furan-2,5-dicarboxylic acid from 5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid analogs marks significant progress in green chemistry. Techniques such as carbonate-promoted C–H carboxylation, employing CO2 as a reactant, illustrate innovative approaches to converting biomass-derived compounds into valuable bio-based plastics and chemicals. These methods highlight the transition towards more sustainable and environmentally friendly chemical processes (Graham R. Dick et al., 2017).
Renewable Alternatives for Industrial Applications
The synthesis and application of furan carboxylic acids from renewable sources, like 5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid, are crucial in developing renewable alternatives to petroleum-based chemicals. Research on the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid showcases the potential of biomass utilization in replacing traditional industrial chemicals with renewable counterparts. This approach not only supports the polymer industry's shift towards sustainability but also enhances the value chain of biomass-derived chemicals (Sicheng Zhang et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O4/c13-12(14,15)19-8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCLEQZLFHIDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


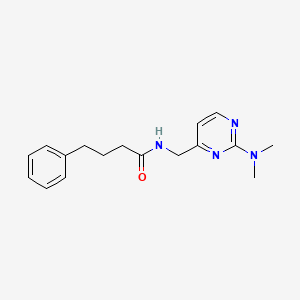
![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/no-structure.png)
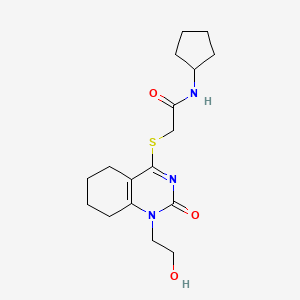
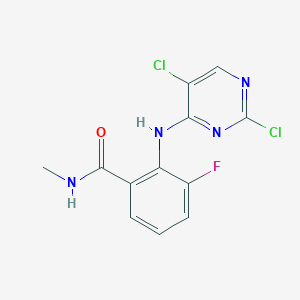
![(2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2661509.png)
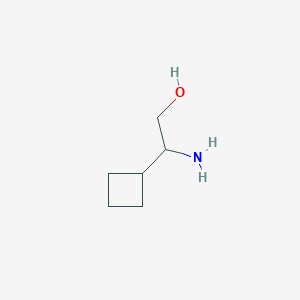
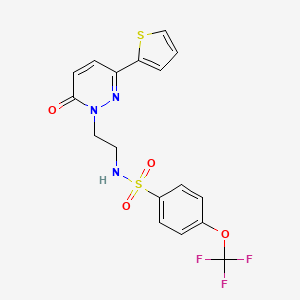
![1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2661519.png)
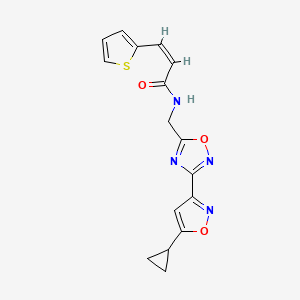
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2661521.png)
![Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2661522.png)
![5-(1,3-Benzothiazol-2-yl)-7-[(furan-2-yl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2661523.png)
